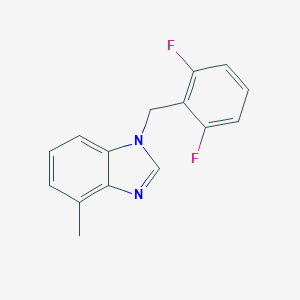
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- is a chemical compound used in scientific research. It is a heterocyclic compound that has been found to have various applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins involved in cancer cell growth and viral replication. It may also work by reducing inflammation and pain through its interaction with certain receptors in the body.
Biochemical and Physiological Effects:
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation and pain. It has also been found to have low toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- in lab experiments is its broad range of applications. It has been studied for its anticancer, antiviral, anti-inflammatory, and analgesic properties. It also has low toxicity, making it a relatively safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential as an antiviral agent against other viruses such as HIV and influenza. Additionally, further research could be done to elucidate its mechanism of action and optimize its use in lab experiments.
Applications De Recherche Scientifique
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- has been found to have various applications in scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antiviral properties and has shown activity against the hepatitis C virus. Furthermore, it has been studied for its potential use as an anti-inflammatory and analgesic agent.
Propriétés
Numéro CAS |
199594-82-6 |
|---|---|
Nom du produit |
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- |
Formule moléculaire |
C15H12F2N2 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
1-[(2,6-difluorophenyl)methyl]-4-methylbenzimidazole |
InChI |
InChI=1S/C15H12F2N2/c1-10-4-2-7-14-15(10)18-9-19(14)8-11-12(16)5-3-6-13(11)17/h2-7,9H,8H2,1H3 |
Clé InChI |
VPEWBYMJUVSDBS-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N(C=N2)CC3=C(C=CC=C3F)F |
SMILES canonique |
CC1=C2C(=CC=C1)N(C=N2)CC3=C(C=CC=C3F)F |
Autres numéros CAS |
199594-82-6 |
Synonymes |
1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazole |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



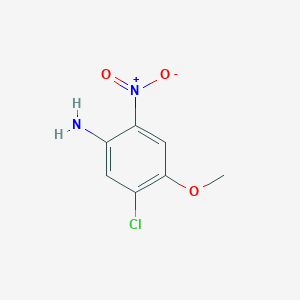
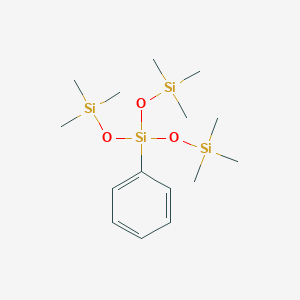

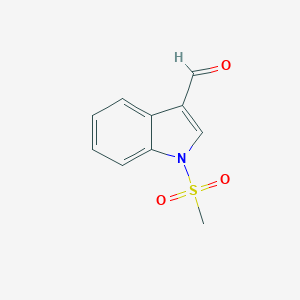

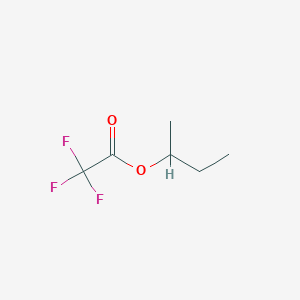
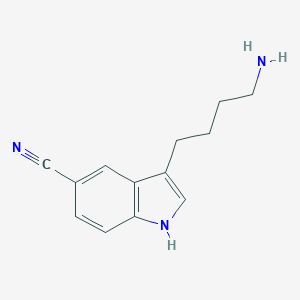
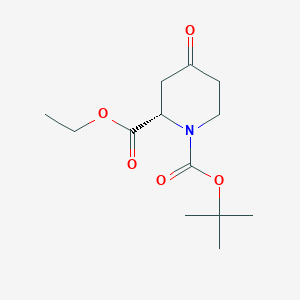
![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)
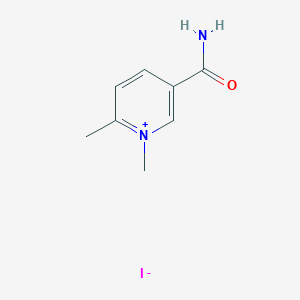
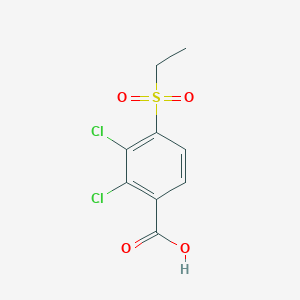

![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)